molecular formula C8H11N3O4S B608443 (R)-lamivudine sulfoxide CAS No. 160552-54-5

(R)-lamivudine sulfoxide

Número de catálogo: B608443
Número CAS: 160552-54-5
Peso molecular: 245.25
Clave InChI: LJMQAXFNQNADRZ-AJHSIVBLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-Lamivudine sulfoxide (CAS: 160552-54-5) is a chiral sulfoxide derivative of lamivudine (3TC), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and hepatitis B virus (HBV) infections. It is classified as a metabolite or impurity of lamivudine, formed via oxidation of the sulfur atom in the 1,3-oxathiolane ring . The (R)-configuration at the sulfur center is critical for its biological activity, as stereochemical orientation significantly impacts interactions with viral targets .

Métodos De Preparación

Structural and Functional Basis of Lamivudine Sulfoxide Derivatives

Lamivudine ((2R,5S)-4-amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-1H-pyrimidin-2-one) contains a 1,3-oxathiolane ring with a sulfur atom at position 1. Oxidation of this sulfur generates a sulfoxide, introducing a new chiral center. The (R)-configuration at the sulfoxide sulfur is critical for pharmacological activity, as stereochemistry influences binding affinity to viral enzymes .

Oxidation Strategies for Sulfoxide Formation

Chemical Oxidation of the Oxathiolane Sulfur

Sulfoxides are typically synthesized via controlled oxidation of sulfides using agents like meta-chloroperbenzoic acid (mCPBA), hydrogen peroxide, or ozone. For lamivudine, mild oxidizing conditions are essential to preserve the integrity of the nucleoside base and the oxathiolane ring.

Example Protocol (Hypothetical):

  • Dissolve lamivudine (1.0 equiv) in anhydrous dichloromethane.

  • Add mCPBA (1.1 equiv) at 0°C and stir for 4–6 hours.

  • Quench with sodium thiosulfate, extract, and purify via column chromatography.

This method may yield a racemic mixture of sulfoxide diastereomers, necessitating enantioselective techniques for (R)-isomer isolation .

Stereochemical Control in (R)-Sulfoxide Synthesis

Chiral Auxiliaries and Catalysts

The use of chiral menthol esters in lamivudine synthesis suggests that analogous chiral auxiliaries could direct sulfoxide stereochemistry. For example, attaching a menthol-derived protecting group to the oxathiolane’s hydroxymethyl moiety might induce asymmetry during oxidation.

Proposed Mechanism:

  • The bulky menthol group creates a steric environment favoring (R)-sulfoxide formation via restricted transition-state conformations .

Enzymatic Dynamic Kinetic Resolution

Enzymatic methods, such as lipase-catalyzed resolutions, have been employed for lamivudine’s chiral intermediate synthesis . Adapting this approach, enantioselective oxidation using chloroperoxidase or cytochrome P450 enzymes could yield (R)-sulfoxide with high enantiomeric excess (ee).

Analytical Challenges and Purity Assessment

Chromatographic Separation of Diastereomers

The patent EP2161267A1 highlights recrystallization as a key purification step for lamivudine diastereomers. For sulfoxide derivatives, chiral stationary-phase HPLC (e.g., Chiralpak IC) could resolve (R)- and (S)-sulfoxides.

Hypothetical Chromatographic Conditions:

  • Column: Chiralpak IC (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Hexane:isopropanol (80:20)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

Scalability and Industrial Considerations

Large-scale lamivudine synthesis prioritizes cost-effective reagents and minimal purification steps . For sulfoxide production, continuous-flow oxidation systems could enhance reproducibility and safety by controlling exotherms and reagent stoichiometry.

Análisis De Reacciones Químicas

Types of Reactions

®-lamivudine sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation of ®-lamivudine sulfoxide can produce the corresponding sulfone.

    Reduction: Reduction of ®-lamivudine sulfoxide can yield the parent sulfide.

    Substitution: The sulfinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Introduction to (R)-Lamivudine Sulfoxide

This compound is a significant metabolite of lamivudine, a nucleoside reverse transcriptase inhibitor primarily used in the treatment of Human Immunodeficiency Virus Type 1 and hepatitis B infections. While it is not an active antiviral agent itself, it plays a critical role in the pharmacokinetics and pharmacodynamics of lamivudine, influencing its therapeutic efficacy and safety profile.

Pharmacological Studies

This compound is extensively studied for its role in understanding the pharmacokinetics of lamivudine. Its formation and metabolic pathways provide insights into optimizing dosing regimens and enhancing therapeutic outcomes against viral infections.

Quality Control in Pharmaceutical Development

Due to its status as an impurity in lamivudine formulations, this compound serves as a reference standard in analytical chemistry. It is crucial for quality control and assay validation to ensure the purity and safety of lamivudine-based medications.

Antiviral Mechanism Insights

Research indicates that this compound can inhibit viral replication by competing with natural nucleotides for incorporation into viral DNA. This mechanism leads to DNA chain termination, which is vital for controlling HIV and hepatitis B infections.

Comparative Studies with Other Nucleoside Analogues

This compound shares structural similarities with other nucleoside analogs, allowing researchers to compare its efficacy and safety profiles with those of other antiviral agents. Such studies are essential for developing new therapies and improving existing ones.

Table: Summary of Key Research Findings on this compound

Study ReferenceFocus AreaKey Findings
MetabolismIdentified as a metabolite representing 5% of lamivudine excretion in urine; significant for pharmacokinetic studies.
Antiviral EfficacyDemonstrated inhibition of viral DNA synthesis; competes with nucleotides during reverse transcription.
Drug DevelopmentUsed as a reference standard for quality control in lamivudine formulations; critical for ensuring medication safety.

Notable Research Insights

  • Pharmacodynamics : Studies have shown that this compound retains some biological activity related to inhibiting reverse transcriptase, although it does not function as an active antiviral agent on its own.
  • Analytical Methods : Recent advancements focus on developing sensitive analytical methods to detect this compound in drug products, ensuring compliance with safety standards.

Mecanismo De Acción

The mechanism of action of ®-lamivudine sulfoxide involves its interaction with specific molecular targets, such as viral enzymes. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt viral replication and reduce viral load in infected cells .

Comparación Con Compuestos Similares

Key Properties :

  • Molecular Formula : C₈H₁₁N₃O₃S
  • Stereochemistry : (R)-configuration at the sulfoxide center.
  • Role : Major metabolite of lamivudine, detected in pharmacokinetic studies .
  • Pharmacokinetics : Lamivudine sulfoxide accounts for ~30% of lamivudine's urinary excretion, with low plasma protein binding and renal clearance similar to the parent drug .

Comparison with Structurally Similar Compounds

Lamivudine (3TC) vs. (R)-Lamivudine Sulfoxide

Parameter Lamivudine (3TC) This compound
Structure 1,3-oxathiolane with thioether Oxidized sulfoxide derivative
Antiviral Activity IC₅₀: 0.01–0.1 µM (HBV) Reduced activity (metabolite)
Metabolic Role Parent drug Major oxidative metabolite
Stereochemical Impact N/A (R)-form has higher inhibitory activity vs. (S)-form

While lamivudine directly inhibits viral reverse transcriptase, its sulfoxide metabolite exhibits diminished antiviral potency, suggesting that oxidation inactivates the drug .

This compound vs. (R)-Emtricitabine Sulfoxide

Emtricitabine (FTC) is structurally analogous to lamivudine, differing by a fluorine substitution. Its sulfoxide derivative shares similarities with this compound:

Parameter This compound (R)-Emtricitabine Sulfoxide
Molecular Formula C₈H₁₁N₃O₃S C₈H₁₀FN₃O₄S
Stereochemistry (2R,5S)-configuration (2R,5S)-configuration
Antiviral Target HBV/HIV HIV (primarily)
Metabolic Relevance Major lamivudine metabolite Minor metabolite of emtricitabine

Both compounds highlight the importance of sulfoxidation in nucleoside analog metabolism, though emtricitabine sulfoxide is less studied in clinical contexts .

Comparison with Other Sulfoxide-Containing Compounds

(R)-Sulfoxide 2 (Amanitin Analog)

In a study on RNA polymerase II inhibitors, (R)-sulfoxide 2 exhibited a Ki of 18 ± 1.5 nM, outperforming its (S)-sulfoxide counterpart (Ki: 710 ± 150 nM) and sulfone/thioether analogs . This underscores the (R)-configuration's superiority in target binding.

Dimethyl Sulfoxide (DMSO)

DMSO, a well-known sulfoxide solvent, contrasts with this compound in function:

  • This compound : Pharmacologically active metabolite with stereospecific interactions.

Stereochemical and Pharmacokinetic Insights

  • Stereospecific Activity : The (R)-sulfoxide form of lamivudine demonstrates higher binding affinity to viral enzymes compared to (S)-isomers, aligning with findings in amanitin analogs .
  • Metabolic Stability : Lamivudine sulfoxide is rapidly cleared renally, limiting its plasma accumulation .
  • Environmental Interactions : Soil microbiota (e.g., Bacillus, Thermobifida) associate with lamivudine sulfoxide, hinting at ecological degradation pathways .

Actividad Biológica

(R)-lamivudine sulfoxide, a chiral sulfoxide derivative of lamivudine, has garnered attention in pharmacological research primarily due to its role as a metabolite of lamivudine, an established antiviral agent used in the treatment of HIV and hepatitis B virus (HBV) infections. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacokinetics, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound is formed through the metabolic oxidation of lamivudine. This process involves sulfotransferases that convert lamivudine into its trans-sulfoxide form, representing approximately 5% of the drug recovered in urine.
  • Role as a Metabolite : While this compound itself is not considered an active antiviral agent, it retains some biological activity by inhibiting reverse transcriptase, a crucial enzyme in viral replication.

This compound's biological activity is primarily linked to its ability to interfere with viral DNA synthesis. The mechanism can be summarized as follows:

  • Inhibition of Reverse Transcriptase : Similar to lamivudine, this compound competes with natural nucleotides for incorporation into viral DNA. This competition leads to chain termination during DNA synthesis due to the absence of a necessary hydroxyl group in the sulfoxide form.
  • Biochemical Pathways Affected : The primary pathway affected is the viral DNA synthesis pathway, crucial for both HIV and HBV replication.

Pharmacokinetics

The pharmacokinetics of this compound are expected to mirror those of lamivudine, with peak plasma concentrations typically reached within 1-4 hours post-administration. The gradual decline in plasma levels thereafter indicates a similar metabolic profile.

Antiviral Efficacy

  • HIV Treatment : In studies involving multidrug-resistant HIV-1 infections, lamivudine has shown partial suppression of viral replication despite the presence of resistance mutations such as M184V . This suggests that its metabolite may also play a role in therapeutic strategies against resistant strains.
  • Potential Anti-COVID-19 Activity : Recent research has suggested that lamivudine may bind to and inhibit the SARS-CoV-2 RdRp RNA polymerase, indicating potential for repurposing in COVID-19 treatment .

In Vivo Studies

A notable study evaluated the efficacy of lamivudine against Ebola Virus Disease (EVD) in guinea pigs. While lamivudine showed no survival benefit in this model, it highlighted the importance of further investigating its antiviral properties across different pathogens .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionClinical Use
LamivudineInhibits reverse transcriptaseHIV and HBV treatment
This compoundMetabolite with potential antiviral effectsResearch and pharmacokinetic studies
ZidovudineInhibits reverse transcriptaseHIV treatment

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of (R)-lamivudine sulfoxide to ensure high enantiomeric purity?

  • Methodological Answer :

  • Use chiral chromatography (e.g., HPLC with amylose-based columns) to monitor enantiomeric excess during synthesis .
  • Employ kinetic resolution or asymmetric oxidation techniques, referencing literature on sulfoxide stereochemistry .
  • Validate purity via 1H^1H-NMR and mass spectrometry, ensuring compliance with pharmacopeial standards for reference materials .

Q. How can researchers validate the identity and stability of this compound in analytical method development?

  • Methodological Answer :

  • Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions to assess stability .
  • Compare spectroscopic data (e.g., IR, UV-Vis) with published reference spectra and cross-validate using orthogonal techniques like X-ray crystallography .
  • Use stability-indicating assays (e.g., UPLC) to track degradation products and ensure method robustness .

Q. What are the critical parameters for designing a reproducible synthesis protocol for this compound?

  • Methodological Answer :

  • Document reaction parameters (temperature, solvent, catalyst loading) in detail to enable replication .
  • Include control experiments to assess the impact of trace impurities on enantioselectivity .
  • Share raw data (e.g., chromatograms, spectral files) in supplementary materials for peer validation .

Advanced Research Questions

Q. How should researchers address contradictory data in the stereochemical assignment of this compound across different studies?

  • Methodological Answer :

  • Perform comparative analysis using circular dichroism (CD) and vibrational circular dichroism (VCD) to resolve ambiguities .
  • Replicate disputed experiments under standardized conditions and publish raw datasets for community scrutiny .
  • Apply density functional theory (DFT) calculations to predict and validate spectroscopic signatures .

Q. What advanced techniques are suitable for investigating the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :

  • Use 14C^{14}C-radiolabeled analogs to track metabolite formation in vitro (e.g., liver microsomes) and in vivo .
  • Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) to structurally characterize novel metabolites .
  • Cross-reference findings with existing pharmacokinetic databases to identify species-specific metabolic variations .

Q. How can researchers design experiments to elucidate the role of this compound in drug-resistant viral strains?

  • Methodological Answer :

  • Employ reverse genetics to engineer viral mutants with targeted resistance-associated mutations .
  • Perform binding affinity assays (e.g., surface plasmon resonance) to compare interactions with wild-type vs. mutant viral enzymes .
  • Integrate molecular dynamics simulations to predict structural changes impacting drug efficacy .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Apply multivariate analysis (e.g., PCA) to identify critical process parameters influencing purity and yield .
  • Use tolerance intervals (e.g., ±3σ) to define acceptable variability limits aligned with ICH Q3A guidelines .
  • Publish control charts and raw analytical data to support reproducibility claims .

Q. Methodological Frameworks for Data Reporting

  • For Synthesis Studies : Include step-by-step protocols, raw spectral data, and failure analyses in supplementary materials .
  • For Pharmacological Studies : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing datasets .
  • For Computational Studies : Provide input files and computational parameters to enable replication of molecular modeling workflows .

Propiedades

IUPAC Name

4-amino-1-[(2R,3R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMQAXFNQNADRZ-AJHSIVBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([S@@]1=O)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160552-54-5
Record name Lamivudine sulfoxide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160552545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIVUDINE SULFOXIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SN4QFF34D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-lamivudine sulfoxide
(R)-lamivudine sulfoxide
(R)-lamivudine sulfoxide
(R)-lamivudine sulfoxide
(R)-lamivudine sulfoxide
(R)-lamivudine sulfoxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.